
Aluminum lanthanumoxide(allao3),labeled with oxygen-17(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17 (9CI): is a compound that combines aluminum, lanthanum, and oxygen. The labeling with oxygen-17, a stable isotope of oxygen, allows for specific scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, typically involves the reaction of aluminum oxide (Al2O3) and lanthanum oxide (La2O3) in the presence of oxygen-17 enriched water. The reaction is carried out at high temperatures to ensure the formation of the desired compound. The general reaction can be represented as:
Al2O3+La2O3+H217O→2AlLaO3+H2O
Industrial Production Methods: In an industrial setting, the production of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxides, while reduction may yield lower oxides or elemental forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, is used as a catalyst in various reactions. Its unique properties make it suitable for catalyzing oxidation and reduction reactions.
Biology: In biological research, the compound is used in NMR spectroscopy to study the structure and dynamics of biological molecules. The oxygen-17 labeling allows for detailed analysis of oxygen-containing functional groups in biomolecules.
Medicine: In medicine, aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, is explored for its potential use in diagnostic imaging techniques. The compound’s unique properties can enhance the contrast and resolution of imaging results.
Industry: In industrial applications, the compound is used in the production of advanced ceramics and electronic materials. Its high thermal stability and unique electronic properties make it valuable in the manufacturing of components for electronic devices.
Mecanismo De Acción
The mechanism of action of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, leading to the desired chemical transformations. The oxygen-17 labeling allows for precise tracking of oxygen atoms in these reactions, providing valuable insights into the reaction mechanisms.
Comparación Con Compuestos Similares
Aluminum oxide (Al2O3): A widely used compound in various applications, including catalysis and ceramics.
Lanthanum oxide (La2O3): Known for its use in optical and electronic materials.
Yttrium aluminum garnet (YAG): A compound with similar applications in electronics and optics.
Uniqueness: Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, stands out due to its unique combination of aluminum and lanthanum, along with the oxygen-17 labeling. This combination provides distinct properties and applications that are not found in the individual components or other similar compounds.
Propiedades
Número CAS |
71496-78-1 |
|---|---|
Fórmula molecular |
Al3H3LaO6 |
Peso molecular |
318.87 g/mol |
Nombre IUPAC |
hydroxy(oxo)alumane;lanthanum |
InChI |
InChI=1S/3Al.La.3H2O.3O/h;;;;3*1H2;;;/q3*+1;;;;;;;/p-3 |
Clave InChI |
DLDMXFFOXOXHPX-UHFFFAOYSA-K |
SMILES canónico |
O[Al]=O.O[Al]=O.O[Al]=O.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


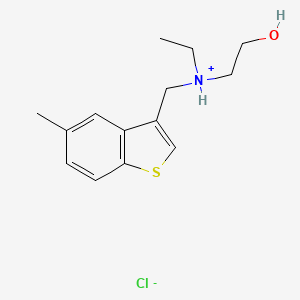
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

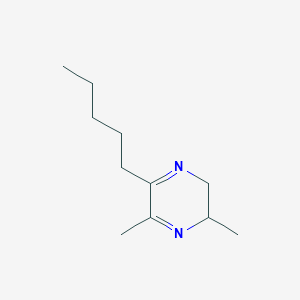
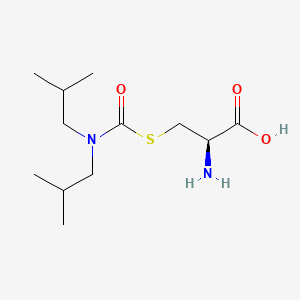
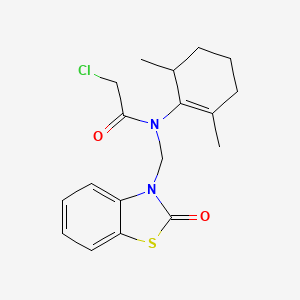

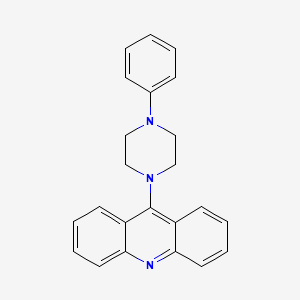
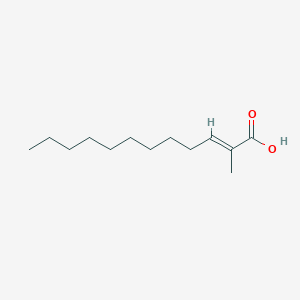

![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)



